

# In-Depth Technical Guide to the Photodegradation Pathway of Quinoxifen

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## Compound of Interest

Compound Name: Quinoxifen

Cat. No.: B1680402

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## Introduction

**Quinoxifen** is a fungicide widely used to control powdery mildew on various crops. Understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the photodegradation pathway of **quinoxifen**, detailing its degradation kinetics, transformation products, and the analytical methodologies used for its study.

## Photodegradation Kinetics of Quinoxifen

The photodegradation of **quinoxifen** follows pseudo-first-order kinetics. The degradation rate is significantly influenced by the wavelength and intensity of the light source.

## Quantitative Data Summary

The following table summarizes the key quantitative data related to the photodegradation of **quinoxifen** under various experimental conditions.

Parameter	Value	Conditions	Reference
Half-life ( $t_{1/2}$ )	2 - 26 minutes	Irradiated with UV light (254 nm and 365 nm) and simulated solar light in aqueous matrices (ultrapure water, treated wastewater, and river water). The wide range is dependent on the specific wavelength and intensity of the radiation.	[1][2]
Quantum Yield ( $\Phi$ )	$1.2 (\pm 0.2) \times 10^{-2}$	Determined in a water/acetonitrile (8:2 v/v) solution at 20°C with irradiation at the absorption maximum (298 nm).	[3]
Degradation on Grapes	Half-life of 7.24 days	After four applications at the recommended rate on grapes, following pseudo-first-order kinetics.	[4][5][6]

## Photodegradation Pathway and Transformation Products

The photodegradation of **quinoxifen** proceeds through several reaction pathways, primarily involving hydroxylation, intramolecular cyclization, and cleavage of the ether bond. These reactions lead to the formation of various transformation products (TPs).

The major photodegradation pathway involves an intramolecular cyclization to form 2-chloro-10-fluoro[3]benzopyrano[2,3,4-de]quinoline (CFBPQ). Other identified TPs suggest that hydroxylation of the quinoline or fluorophenyl ring and cleavage of the ether linkage also occur.

## Identified Transformation Products

Transformation Product (TP)	Proposed Formation Pathway	Analytical Method of Identification
2-chloro-10-fluoro[3]benzopyrano[2,3,4-de]quinoline (CFBPQ)	Intramolecular cyclization	LC-QTOF-MS
Hydroxylated Quinoxifen Derivatives	Hydroxylation of the aromatic rings	LC-QTOF-MS
Cleavage Products (e.g., 5,7-dichloro-4-hydroxyquinoline - DCHQ)	Cleavage of the ether bond	LC-QTOF-MS, GC-MS

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the photodegradation of **quinoxifen**.

### Photodegradation Experiment

Objective: To determine the photodegradation kinetics and identify the transformation products of **quinoxifen** under controlled irradiation.

Materials:

- **Quinoxifen** standard
- Organic solvents (acetonitrile, methanol - HPLC grade)
- Ultrapure water
- Photoreactor (e.g., a carousel photoreactor or a chamber with controlled light source and temperature)

- Light sources (e.g., low-pressure mercury lamp for 254 nm, medium-pressure mercury lamp for a broader spectrum including 365 nm, or a solar simulator)
- Quartz or borosilicate glass vessels
- Magnetic stirrer
- Analytical instruments (LC-QTOF-MS, GC-MS)

#### Procedure:

- **Sample Preparation:** Prepare a stock solution of **quinoxifen** in a suitable organic solvent (e.g., acetonitrile). Spike the appropriate aqueous matrix (ultrapure water, river water, etc.) with the **quinoxifen** stock solution to achieve the desired initial concentration.
- **Irradiation:** Place the **quinoxifen** solution in the photoreactor vessels. Irradiate the samples with the selected light source. Maintain a constant temperature using a cooling system if necessary. Ensure proper mixing with a magnetic stirrer.
- **Sampling:** Withdraw aliquots of the solution at specific time intervals.
- **Sample Analysis:** Analyze the collected samples using LC-QTOF-MS and/or GC-MS to determine the concentration of **quinoxifen** and its transformation products.

## Analytical Methodology: LC-QTOF-MS

**Objective:** To identify and quantify **quinoxifen** and its transformation products in aqueous samples.

#### Instrumentation:

- Liquid Chromatograph (LC) coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

#### Typical LC Parameters:

- **Column:** A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 20 µL.

Typical QTOF-MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for **quinoxifen** and its TPs.
- Acquisition Mode: Full scan mode to detect all ions within a specified mass range, and targeted MS/MS or data-independent acquisition (DIA) to obtain fragmentation data for structural elucidation.
- Collision Energy: Ramped collision energies (e.g., 10-40 eV) to generate comprehensive fragment ion spectra.
- Mass Range: A wide mass range to cover the parent compound and potential transformation products (e.g., m/z 50-500).

## Analytical Methodology: GC-MS

Objective: To analyze for **quinoxifen** and some of its more volatile or derivatized transformation products.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Typical GC Parameters:

- Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Split/splitless injector, operated in splitless mode for trace analysis.

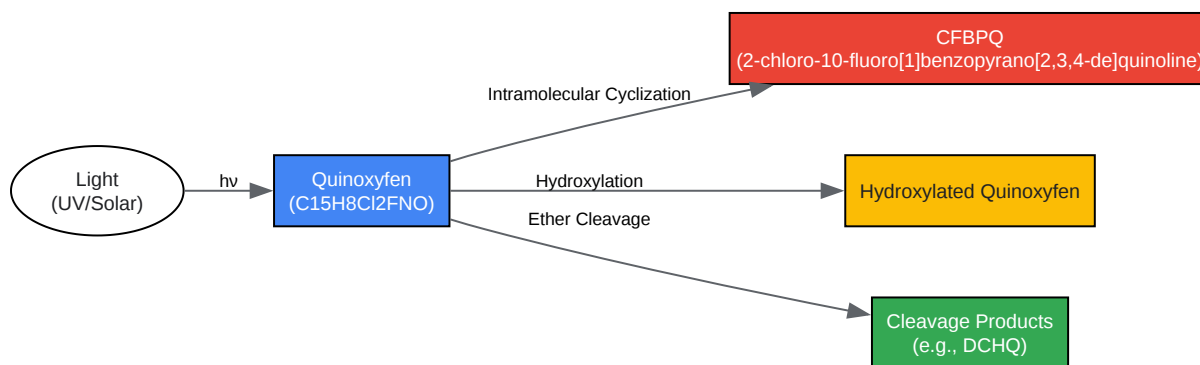
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 70°C) and increasing to a high temperature (e.g., 300°C) to separate the analytes.

Typical MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification.

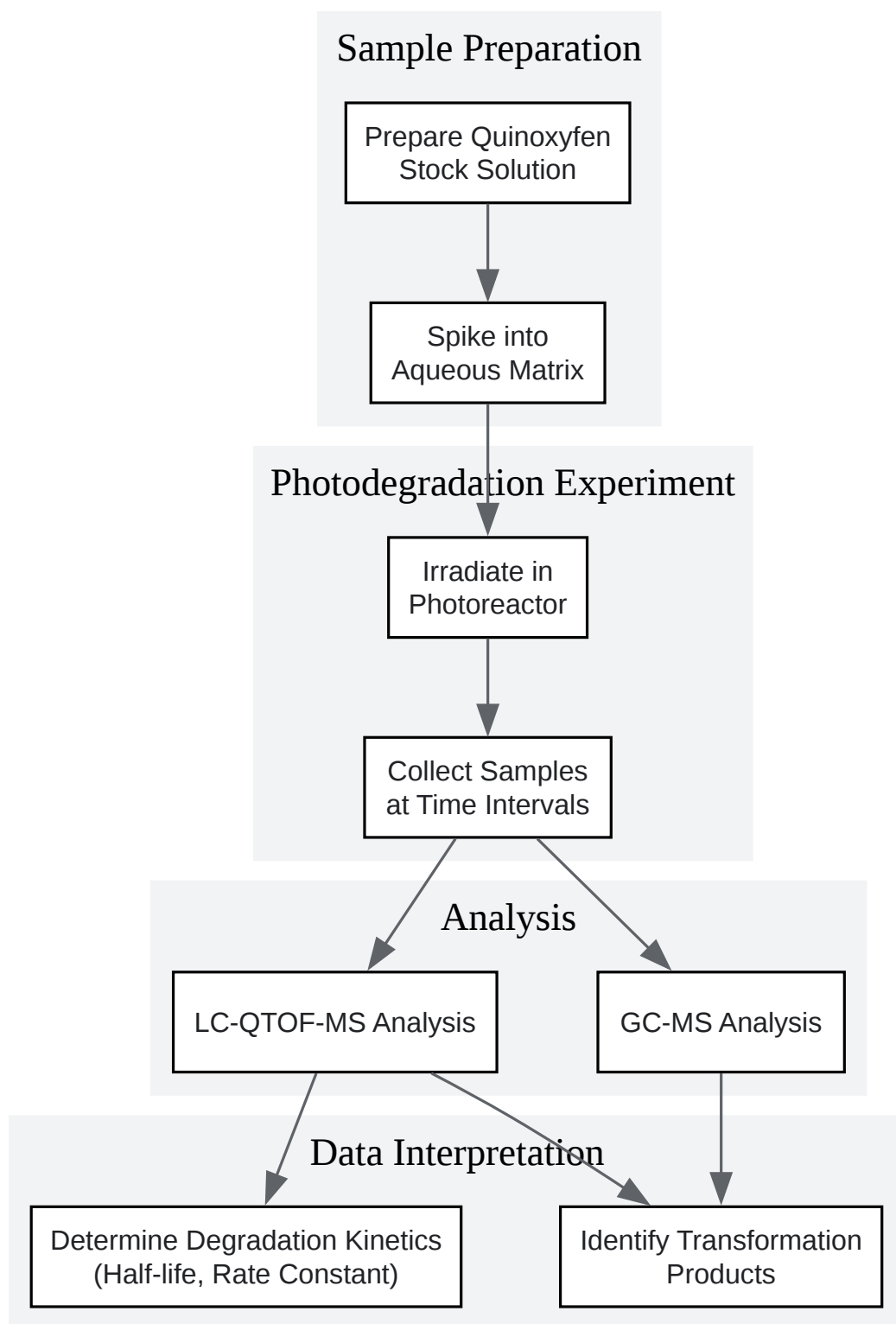
## Visualizations

The following diagrams illustrate the photodegradation pathway of **quinoxifen** and a typical experimental workflow for its study.



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Caption: Proposed photodegradation pathway of **quinoxifen**.



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Caption: Workflow for studying **quinoxifen** photodegradation.

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